2,3,5-Trihydroxybenzoic acid

Description

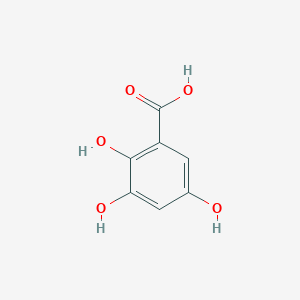

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2,3,5-trihydroxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6O5/c8-3-1-4(7(11)12)6(10)5(9)2-3/h1-2,8-10H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOELYYRJYYLNRR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1C(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60955204 | |

| Record name | 2,3,5-Trihydroxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60955204 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33580-60-8 | |

| Record name | 2,3,5-Trihydroxybenzoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033580608 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3,5-Trihydroxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60955204 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3,5-TRIHYDROXYBENZOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HBU4X4VLX4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Contextualizing 2,3,5 Trihydroxybenzoic Acid Within the Hydroxybenzoic Acid Family

Hydroxybenzoic acids (HBAs) are a class of phenolic acids characterized by a benzene (B151609) ring substituted with at least one hydroxyl group and one carboxyl group. sdstate.edu This family of compounds is diverse, with variations in the number and position of the hydroxyl groups on the aromatic ring leading to a wide array of isomers with distinct chemical and biological properties. They are secondary metabolites found in plants, often in either free form or conjugated with other molecules. sdstate.edu

The HBA family can be broadly categorized based on the number of hydroxyl substitutions. Monohydroxybenzoic acids, such as salicylic (B10762653) acid (2-hydroxybenzoic acid), are among the most extensively studied. sdstate.edu Dihydroxybenzoic acids (DHBAs) feature two hydroxyl groups, with prominent examples including gentisic acid (2,5-dihydroxybenzoic acid) and protocatechuic acid (3,4-dihydroxybenzoic acid). sdstate.edunih.gov

2,3,5-Trihydroxybenzoic acid is a member of the trihydroxybenzoic acid (THBA) subgroup. The positioning of its three hydroxyl groups is just one of several possible arrangements, each constituting a unique isomer. The most well-known THBA is gallic acid (3,4,5-trihydroxybenzoic acid), which is widely distributed in the plant kingdom and has a long history of use in traditional medicine and as a chemical standard. numberanalytics.comsolubilityofthings.comwikipedia.orgatamanchemicals.com Other THBA isomers include 2,3,4-trihydroxybenzoic acid (pyrogallol-4-carboxylic acid) and 2,4,6-trihydroxybenzoic acid (phloroglucinol carboxylic acid). sdstate.edufoodb.casigmaaldrich.com The structural differences among these isomers, as detailed in the table below, fundamentally influence their physicochemical properties and reactivity.

| Compound Name | Synonym | Structure | Hydroxyl Group Positions |

| This compound | - | C1=C(C=C(C(=C1C(=O)O)O)O)O | 2, 3, 5 |

| 3,4,5-Trihydroxybenzoic acid | Gallic acid | C1=C(C(=C(C(=C1)O)O)O)C(=O)O | 3, 4, 5 |

| 2,3,4-Trihydroxybenzoic acid | Pyrogallol-4-carboxylic acid | C1(=C(C(=C(C=C1O)O)O)C(=O)O) | 2, 3, 4 |

| 2,4,6-Trihydroxybenzoic acid | Phloroglucinol carboxylic acid | C1=C(C(=C(C=C1O)O)C(=O)O)O | 2, 4, 6 |

| Structural data sourced from PubChem. nih.govwikipedia.orgfoodb.casigmaaldrich.com |

Historical Perspectives in Chemical and Biological Research on 2,3,5 Trihydroxybenzoic Acid

Chemical Synthesis Pathways for this compound

The synthesis of this compound can be achieved through specific chemical transformations, often involving the controlled oxidation of simpler phenolic precursors.

Multi-Step Synthetic Routes

A notable multi-step pathway to this compound involves the sequential oxidation of salicylic acid. In this process, salicylic acid is first oxidized using a persulfate salt to yield gentisic acid (2,5-dihydroxybenzoic acid). researchgate.net Subsequent oxidation of the gentisic acid intermediate, if sufficient oxidizing agent is present, leads to the introduction of a third hydroxyl group to form the target compound, this compound. researchgate.netacs.org The structure of the resulting trihydroxybenzoic acid has been confirmed through independent syntheses. researchgate.net

This stepwise approach highlights a controlled method for building complexity on the benzene (B151609) ring, where the reaction proceeds through a stable, isolable dihydroxy intermediate.

Optimized Synthesis Strategies

Table 1: Comparison of Synthetic Strategies for this compound

| Strategy | Starting Material | Intermediate | Key Reagent | Description |

| Multi-Step Route | Salicylic Acid | Gentisic Acid (2,5-dihydroxybenzoic acid) | Persulfate | Sequential oxidation where the intermediate is formed first, followed by a second oxidation step. researchgate.netacs.org |

| Optimized Direct Route | Salicylic Acid | None (in-situ) | Excess Persulfate | Direct conversion to the final product in a single reaction vessel by using a stoichiometric excess of the oxidizing agent. researchgate.net |

Regioselective Synthesis Approaches for Trihydroxybenzoic Acid Isomers

The synthesis of a specific isomer of a polysubstituted benzene ring like trihydroxybenzoic acid requires precise control over the position of the incoming functional groups, a concept known as regioselectivity. The final arrangement of hydroxyl and carboxyl groups is highly dependent on the starting materials and the reaction conditions.

For instance, the synthesis of the 2,3,6-trihydroxybenzoic acid isomer is achieved by treating carboxy-p-benzoquinone with acetic anhydride (B1165640) in the presence of a catalyst like sulfuric acid. google.com This specific starting material, with its pre-defined substituent pattern, directs the formation of the 2,3,6-isomer.

Sophisticated methods, including biocatalysis, offer high regioselectivity. While not applied to this compound in the cited literature, the principle is demonstrated by the use of enzymes like 3,4-dihydroxybenzoic acid decarboxylases, which can catalyze the highly regioselective para-carboxylation of catechols. d-nb.info Such approaches underscore the advanced strategies available to control isomeric purity in the synthesis of complex aromatic compounds.

Design and Synthesis of this compound Derivatives

The carboxylic acid and hydroxyl functional groups of this compound allow for a wide range of chemical modifications to create various derivatives. These derivatizations are often designed to alter the molecule's chemical properties or to enable further functionalities, such as metal chelation.

Esterification and Amidation Reactions

The carboxyl group of trihydroxybenzoic acids is a primary site for derivatization through esterification and amidation.

Esterification: Esters of hydroxybenzoic acids can be synthesized through several established methods. One common route involves the reaction of the parent acid with an alcohol, such as methanol, in the presence of a strong acid catalyst like sulfuric acid to yield the corresponding methyl ester. ekb.eg Another method involves reacting the hydroxybenzoic acid with an alkyl halide, for example, benzyl (B1604629) chloride, in the presence of a non-quaternizable tertiary amine. google.com

Amidation: Amide derivatives are also readily prepared. A widely used method is carbodiimide-mediated amide coupling, where the carboxylic acid is activated and then reacted with an amine. mdpi.comnih.gov Alternatively, an ester derivative can serve as a precursor for amidation. For example, methyl 3,4,5-trihydroxybenzoate (B8703473) (methyl gallate) can be reacted with hydrazine (B178648) monohydrate to produce 3,4,5-trihydroxybenzohydrazide, an amide-like derivative. ekb.eg Furthermore, amide bonds can be formed between 3,4,5-trihydroxybenzoic acid and aniline (B41778) derivatives to create N-aryl amides. pjps.pk

Table 2: Selected Methods for Ester and Amide Synthesis from Trihydroxybenzoic Acids

| Reaction Type | Reagents | Product Type | Example Reference |

| Esterification | Alcohol (e.g., Methanol), Acid Catalyst (H₂SO₄) | Alkyl Ester | ekb.eg |

| Esterification | Alkyl Halide, Tertiary Amine | Alkyl or Aryl Ester | google.com |

| Amidation | Amine, Carbodiimide Coupling Agent | Amide | mdpi.com |

| Amidation | Ester derivative, Hydrazine Monohydrate | Hydrazide | ekb.eg |

| Amidation | Aniline derivative | N-Aryl Amide | pjps.pk |

Metal Complexation of this compound Derivatives

The multiple hydroxyl groups on the aromatic ring make trihydroxybenzoic acids and their derivatives excellent ligands for forming coordination complexes with metal ions.

The parent acid itself can coordinate with metals. For instance, 3,4,5-trihydroxybenzoic acid has been shown to form a complex with Copper(II) ions, where it is believed to coordinate in a bidentate manner through the oxygen atoms of two of the hydroxyl groups. iljs.org.ng The hydroxyl groups of 3,4,5-trihydroxybenzoic acid have also been implicated in the reduction of Au(III) to Au(0) when intercalated into layered double hydroxides. aip.org

In a more targeted design approach, derivatives are first synthesized to act as specific ligands. Research has demonstrated the synthesis of an amide derivative of 3,4,5-trihydroxybenzoic acid, which was then used to form stable complexes with a variety of metal ions, including Iron (Fe), Copper (Cu), Zinc (Zn), Antimony (Sb), and Tin (Sn). pjps.pknih.govresearchgate.net This two-step process—first creating a bespoke ligand through amidation, then introducing a metal—allows for the development of novel metal-organic compounds.

Structural Modification Strategies and Novel Analog Generation

Despite the existence of confirmed synthetic pathways for this compound, a comprehensive review of available scientific literature reveals a significant gap in research pertaining to its subsequent structural modification and the generation of novel analogs. The functional groups present—a carboxylic acid and three hydroxyl groups—offer multiple sites for chemical derivatization, such as esterification, etherification, and amidation. These modifications could theoretically be employed to modulate the compound's physicochemical properties.

However, based on extensive searches of chemical and patent databases, there is a conspicuous absence of published studies detailing specific strategies for the derivatization of this compound or reporting the synthesis and characterization of its novel analogs. The scientific community has, instead, overwhelmingly focused on its isomer, gallic acid, for which a vast number of derivatives have been synthesized and evaluated for various applications. pjps.pkekb.eg Therefore, a detailed account of structural modification strategies and the generation of novel analogs for this compound cannot be provided at this time due to the lack of available research findings.

Natural Occurrence and Biosynthetic Pathways of 2,3,5 Trihydroxybenzoic Acid

Identification of 2,3,5-Trihydroxybenzoic Acid in Natural Sources

A thorough review of scientific databases and literature reveals a lack of substantive reports identifying this compound as a natural product.

Microorganisms are prolific producers of a diverse range of secondary metabolites, including various aromatic acids. While the microbial synthesis of other hydroxybenzoic acids is well-established, there is a significant gap in the literature concerning the production of this compound by any specific microbial strain. Metabolomic studies of microbial cultures have not, to date, prominently reported the identification of this particular isomer.

Enzymatic and Metabolic Pathways for this compound Biosynthesis

The biosynthesis of benzoic acids in both plants and microbes generally proceeds through the shikimate pathway, leading to the formation of chorismate, a key branch-point intermediate. From chorismate, various enzymatic transformations lead to the diverse array of aromatic compounds. However, the specific enzymatic steps that would lead to the 2,3,5-hydroxylation pattern of the benzoic acid ring are not well-defined.

Detailed enzymatic studies that specifically catalyze the formation of this compound are absent from the scientific record. While hydroxylases and related enzymes involved in the synthesis of other trihydroxybenzoic acids have been characterized, none have been specifically implicated in the production of the 2,3,5-isomer.

Precursor incorporation studies, which utilize labeled compounds to trace biosynthetic pathways, have been instrumental in elucidating the formation of many natural products. However, there are no published studies that have successfully used this technique to demonstrate the biosynthetic route to this compound in any biological system.

A comparative analysis of the biosynthetic pathways of different trihydroxybenzoic acid isomers reveals distinct enzymatic strategies for achieving different hydroxylation patterns. For instance, the biosynthesis of gallic acid (3,4,5-trihydroxybenzoic acid) is relatively well understood. However, a corresponding pathway for this compound has not been elucidated, preventing a direct comparative analysis. The unique positioning of the hydroxyl groups in this compound suggests that its biosynthesis would require a specific set of enzymes, the identity of which remains unknown.

Mechanistic Investigations of 2,3,5 Trihydroxybenzoic Acid S Biological Activities: in Vitro and in Silico Approaches

Elucidation of Antioxidant Mechanisms

The antioxidant properties of phenolic compounds like 2,3,5-trihydroxybenzoic acid are a key area of scientific inquiry. Their ability to neutralize harmful free radicals and modulate redox processes in biological systems is of significant interest. This section delves into the specific mechanisms through which this compound exerts its antioxidant effects, drawing upon experimental and computational research.

Radical Scavenging Capabilities and Reaction Kinetics

The capacity of a compound to scavenge free radicals is a primary indicator of its antioxidant potential. This is often evaluated using assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging tests. sapub.orgrsc.org For instance, the related compound 3,4,5-trihydroxybenzoic acid (gallic acid) has demonstrated potent scavenging activity against both DPPH and ABTS radicals. hueuni.edu.vnmdpi.com Studies on various hydroxybenzoic acids reveal that the number and position of hydroxyl groups on the aromatic ring are critical determinants of their radical-scavenging efficacy. mdpi.commdpi.com

The reaction kinetics of radical scavenging by phenolic compounds often involve a rapid initial phase, which is attributed to a Hydrogen Atom Transfer (HAT) mechanism. ethz.ch This is followed by a slower phase that may involve secondary radical-radical interactions. ethz.ch The efficiency of this process is often quantified by the IC50 value, which represents the concentration of the antioxidant required to scavenge 50% of the free radicals. For example, 3,4,5-trihydroxybenzoic acid has shown a high DPPH radical scavenging activity with a low IC50 value. mdpi.com

Table 1: Radical Scavenging Activity of Selected Hydroxybenzoic Acids

This table is interactive. Click on the headers to sort the data.

| Compound | DPPH IC50 (µM) | ABTS Scavenging Capacity | Reference |

|---|---|---|---|

| 3,4,5-Trihydroxybenzoic Acid | 2.42 ± 0.08 | High | mdpi.com |

| 2,5-Dihydroxybenzoic Acid | - | High | nih.gov |

| 2,3-Dihydroxybenzoic Acid | - | High | nih.gov |

Metal Ion Chelation Properties and Redox Modulation

Transition metals, such as iron (Fe) and copper (Cu), can participate in redox reactions that generate highly reactive oxygen species (ROS), like the hydroxyl radical, through processes such as the Fenton and Haber-Weiss reactions. nih.gov Phenolic compounds, including trihydroxybenzoic acids, can chelate these metal ions, forming stable complexes that prevent their participation in these damaging reactions. nih.govresearchgate.net This chelating ability is a crucial aspect of their antioxidant mechanism. nih.gov

The structure of the phenolic acid, particularly the arrangement of its hydroxyl and carboxyl groups, dictates its metal-binding capabilities. researchgate.netiucr.org For example, gallic acid (3,4,5-trihydroxybenzoic acid) is known to form stable complexes with Fe(III), with the stoichiometry of the complex being pH-dependent. mdpi.com By binding to metal ions, these compounds can modulate their redox potential and interrupt the cascade of free radical generation. nih.gov

Quantum Chemical Studies of Antioxidant Action

Quantum chemical calculations, such as those using Density Functional Theory (DFT), provide deep insights into the mechanisms of antioxidant action at a molecular level. mdpi.comekb.eg These studies can elucidate key parameters like Bond Dissociation Enthalpy (BDE), Ionization Potential (IP), and Electron Affinity (EA), which are fundamental to understanding a molecule's ability to donate a hydrogen atom or an electron to a free radical. ekb.eg

A lower BDE value indicates a greater ease of hydrogen atom donation, a primary mechanism for radical scavenging by phenolic antioxidants. ekb.eg Theoretical studies on gallic acid have shown that the BDE values for its hydroxyl groups are relatively low, contributing to its high antioxidant potential. ekb.eg Furthermore, these computational approaches can help to predict the most likely reaction pathways, such as Hydrogen Atom Transfer (HAT) versus Single-Electron Transfer (SET). mdpi.com For gallic acid, the HAT mechanism is suggested to be the more favorable pathway for scavenging free radicals. ekb.eg

Table 2: Calculated Quantum Chemical Properties of Gallic Acid (3,4,5-Trihydroxybenzoic Acid)

This table is interactive. Click on the headers to sort the data.

| Property | Calculated Value | Significance in Antioxidant Activity | Reference |

|---|---|---|---|

| Bond Dissociation Enthalpy (BDE) | Low values for 3-OH and 4-OH groups | Indicates ease of hydrogen atom donation | ekb.eg |

| Ionization Potential (IP) | - | Relates to the ability to donate an electron | ekb.eg |

Enzyme Modulation and Inhibition Studies

Beyond direct antioxidant actions, this compound and related phenolic compounds can exert biological effects through the modulation of enzyme activity. This includes binding to and inhibiting enzymes that play critical roles in cellular processes.

Characterization of Enzyme Binding and Inhibition Profiles

Phenolic acids have been shown to inhibit various enzymes. For example, 2,3,4-trihydroxybenzoic acid has been identified as a potent inhibitor of α-amylase, an enzyme involved in starch digestion, with a reported IC50 value of 17.30 ± 0.73 mM. ebi.ac.ukmdpi.com Molecular docking studies suggest that this inhibition is mediated by hydrogen bonding and hydrophobic interactions within the enzyme's active site. mdpi.com Similarly, some trihydroxybenzoic acids have been shown to inhibit xanthine (B1682287) oxidase. ebi.ac.uk The specific substitutions on the benzoic acid ring, particularly the number and position of hydroxyl groups, significantly influence the inhibitory activity. mdpi.com

Molecular Basis of Cyclin-Dependent Kinase (CDK) Inhibition in Cell-Free Systems

Cyclin-Dependent Kinases (CDKs) are key regulators of the cell cycle, and their dysregulation is a hallmark of cancer. Some phenolic compounds have been investigated for their ability to inhibit CDKs. For instance, studies on the related compound 2,4,6-trihydroxybenzoic acid have demonstrated its ability to inhibit CDK1, CDK2, and CDK4 in a dose-dependent manner in cell-free systems. researchgate.netnih.govuky.edu

In contrast, research has shown that 3,4,5-trihydroxybenzoic acid (gallic acid) had a marginal effect, if any, on CDK1 and CDK4 activity and did not inhibit CDK2. researchgate.netnih.gov This highlights the critical importance of the specific arrangement of hydroxyl groups on the benzoic acid ring for effective CDK inhibition. researchgate.netnih.gov Molecular docking studies have been employed to understand the potential interactions between these compounds and the amino acid residues within the active sites of CDKs. researchgate.netspandidos-publications.comspandidos-publications.com These in silico models suggest that specific hydrogen bonding and hydrophobic interactions are crucial for the inhibitory activity. spandidos-publications.com For example, while the aspirin (B1665792) metabolite 2,3-dihydroxybenzoic acid showed inhibition of CDK1 and CDK6, its isomer 2,5-dihydroxybenzoic acid was a less effective inhibitor of CDK6. spandidos-publications.com

Other Enzyme Interactions (e.g., Cholinesterase, Tyrosinase)

In the realm of enzyme interactions beyond those central to its antioxidant and anti-inflammatory roles, this compound has been investigated for its effects on enzymes such as cholinesterase and tyrosinase. Cholinesterase inhibitors, which prevent the breakdown of the neurotransmitter acetylcholine, are crucial in managing conditions like Alzheimer's disease. orst.eduwikipedia.org Research into phenolic compounds, including derivatives of benzoic acid, has explored their potential as cholinesterase inhibitors. nih.govnih.gov For instance, studies on structurally similar compounds like gallic acid (3,4,5-trihydroxybenzoic acid) have shown inhibitory activity against acetylcholinesterase. nih.gov Computational docking simulations suggest that these compounds can bind within the active-site gorge of the enzyme. nih.govresearchgate.net

Tyrosinase is a key enzyme in melanin (B1238610) biosynthesis, and its inhibition is a target for treating hyperpigmentation. mdpi.com Various phenolic compounds have been identified as tyrosinase inhibitors. researchgate.net Kinetic studies on related compounds have revealed different inhibition mechanisms, including competitive and mixed-type inhibition. slideshare.netinteresjournals.orglookchem.com For example, dodecyl gallate, an ester of a similar trihydroxybenzoic acid, acts as an uncompetitive inhibitor of tyrosinase. researchgate.net The number and position of hydroxyl groups on the benzoic acid ring are critical for this inhibitory activity.

Molecular and Cellular Interactions

Pathways of Anti-Proliferative Effects in Cellular Models

The anti-proliferative effects of trihydroxybenzoic acids have been documented in various cancer cell lines. Studies on the structurally related gallic acid (3,4,5-trihydroxybenzoic acid) demonstrate its ability to inhibit cell proliferation and induce cell death in cancer cells while showing less cytotoxicity to normal cells. jst.go.jp The anti-proliferative mechanism often involves the induction of apoptosis (programmed cell death) and cell cycle arrest. spandidos-publications.com

For instance, in human lung cancer cell lines, gallic acid has been shown to induce apoptosis. nih.govspandidos-publications.com It can also enhance the anti-cancer effects of conventional chemotherapy drugs like cisplatin. spandidos-publications.comscispace.com The induction of apoptosis is often mediated through the generation of reactive oxygen species (ROS) and the subsequent activation of mitochondrial apoptotic pathways. spandidos-publications.comresearchgate.net This includes the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins like Bcl-2. scispace.com Furthermore, some benzoic acid derivatives have been found to inhibit cyclin-dependent kinases (CDKs), enzymes crucial for cell cycle progression, although this effect can be dependent on the specific isomer and cell line. spandidos-publications.comuky.edumdpi.com

Table 1: Anti-Proliferative Effects of Related Hydroxybenzoic Acids on Cancer Cell Lines

| Compound | Cell Line | Observed Effects | Key Findings |

|---|---|---|---|

| Gallic Acid (3,4,5-Trihydroxybenzoic acid) | HeLa (Cervical Cancer) | Inhibition of growth via apoptosis and/or necrosis. jst.go.jp | Demonstrates selective cytotoxicity towards cancer cells. jst.go.jp |

| Gallic Acid (3,4,5-Trihydroxybenzoic acid) | A549 (Non-small cell lung cancer) | Inhibited proliferation and induced apoptosis in a dose- and time-dependent manner. scispace.com | Enhanced the anticancer effects of cisplatin. scispace.com |

| Gallic Acid (3,4,5-Trihydroxybenzoic acid) | H446 (Small cell lung cancer) | Induced apoptosis via ROS-dependent mitochondrial pathway. spandidos-publications.com | Showed synergistic effects when combined with cisplatin. spandidos-publications.com |

| 2,5-Dihydroxybenzoic acid | HCT-116, HT-29 (Colorectal Cancer), MDA-MB-231 (Breast Cancer) | Inhibited cell proliferation and colony formation. spandidos-publications.com | Effective in multiple cancer cell lines. spandidos-publications.com |

| 2,3-Dihydroxybenzoic acid | MDA-MB-231 (Breast Cancer) | Inhibited cell growth and colony formation. spandidos-publications.com | Showed more selective anti-proliferative effects compared to the 2,5-isomer. spandidos-publications.com |

Modulation of Cellular Signaling Pathways (e.g., NF-κB, MAPK) in In Vitro Systems

This compound and its isomers can modulate key cellular signaling pathways involved in inflammation and cell proliferation, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. The NF-κB pathway is a critical regulator of inflammatory responses, and its inhibition is a key mechanism for the anti-inflammatory effects of many phenolic compounds. nih.gov Gallic acid, for example, has been shown to potently inhibit the NF-κB signaling pathway, leading to a reduction in pro-inflammatory cytokines like TNF-α and various interleukins. mdpi.comresearchgate.net This inhibition can occur through the prevention of the nuclear translocation of NF-κB subunits like p65. nih.gov

The MAPK signaling pathway, which includes kinases like ERK, JNK, and p38, is involved in cellular processes such as proliferation, differentiation, and apoptosis. researchgate.net Studies have demonstrated that gallic acid can suppress the activation of the PI3K/Akt and Ras/MAPK signaling pathways in glioma cells, which contributes to its anti-invasive effects. nih.gov In other contexts, such as in response to hyperosmolar stress in dry eye models, gallic acid has been shown to be activated by the MAPK pathway, which in turn activates NF-κB. springermedizin.de The modulation of these pathways is often linked to the compound's ability to regulate oxidative stress within the cells.

Interactions with Protein Aggregation Processes (e.g., α-synuclein)

The aggregation of the protein α-synuclein is a key pathological event in neurodegenerative diseases like Parkinson's disease. biorxiv.org A growing body of research indicates that certain phenolic compounds can inhibit or even reverse this aggregation process. nih.gov Gallic acid (3,4,5-trihydroxybenzoic acid) has been shown to be a potent inhibitor of α-synuclein fibrillation and can also disaggregate preformed fibrils. nih.gov

The mechanism of inhibition appears to be related to the number and position of hydroxyl groups on the phenyl ring. nih.gov Gallic acid has been observed to bind to soluble, non-toxic oligomers of α-synuclein, stabilizing their structure and preventing their conversion into toxic, β-sheet-rich fibrils. nih.gov This interaction with early-stage aggregates is a potential therapeutic strategy for synucleinopathies. frontiersin.orgmdpi.com Other polyphenolic compounds have also demonstrated the ability to interfere with α-synuclein aggregation, highlighting the potential of this class of molecules in neuroprotection. researchgate.net

Antimicrobial Research: In Vitro Mechanistic Insights

Antibacterial Action Mechanisms in Model Organisms

Phenolic acids, including trihydroxybenzoic acid derivatives, exhibit broad-spectrum antibacterial activity. The primary mechanism of action involves the disruption of the bacterial cell membrane. nih.gov Studies on gallic acid have shown that it can alter the charge, hydrophobicity, and permeability of the cell membrane in both Gram-positive and Gram-negative bacteria. nih.govresearchgate.net This leads to the leakage of essential intracellular components and ultimately, cell death. researchgate.net

The number and position of hydroxyl groups on the benzoic acid ring influence the antibacterial efficacy. nih.gov In addition to direct membrane damage, some phenolic acids can interfere with the electron transport chain and cellular respiration. nih.gov Formulations combining gallic acid with agents like hydrogen peroxide have been shown to generate reactive oxygen species (ROS), which contributes to a potent bactericidal effect against a range of bacteria, including Escherichia coli and Pseudomonas syringae. mdpi.com Furthermore, gallic acid can inhibit the formation of bacterial biofilms, which are communities of bacteria that are notoriously resistant to antibiotics. nih.gov In some cases, it has been observed to repress the production of bacterial capsules, which reduces bacterial virulence. mdpi.com

Table 2: Antibacterial Activity of Gallic Acid against Model Organisms

| Bacterial Species | Observed Mechanism of Action | Reference |

|---|---|---|

| Escherichia coli | Disruption of cell membrane integrity, leading to leakage of intracellular constituents. researchgate.net Generation of ROS in combination with H₂O₂. mdpi.com | researchgate.netmdpi.com |

| Pseudomonas aeruginosa | Disruption of cell membrane integrity. nih.govresearchgate.net Inhibition of motility, adherence, and biofilm formation. nih.gov | nih.govresearchgate.net |

| Staphylococcus aureus | Disruption of cell membrane integrity. nih.govresearchgate.net Inhibition of motility, adherence, and biofilm formation. nih.gov | nih.govresearchgate.net |

| Listeria monocytogenes | Disruption of cell membrane integrity. nih.govresearchgate.net Inhibition of motility, adherence, and biofilm formation. nih.gov | nih.govresearchgate.net |

| Klebsiella pneumoniae | May affect iron availability, repressing capsule production and reducing virulence. mdpi.com | mdpi.com |

Antifungal Properties and Cellular Targets

While research on this compound is limited, studies on the related compound 3,4,5-Trihydroxybenzoic acid (gallic acid) provide insights into potential antifungal mechanisms. Gallic acid has demonstrated activity against various fungal species, including those of medical importance. scirp.orgscirp.org For instance, it has shown inhibitory effects against Candida species and dermatophytes. scirp.orgscirp.orgoalib.com The minimum inhibitory concentration (MIC) for Trichophyton sp. and Epidermophyton floccosum has been reported as 32 μg·mL⁻¹. scirp.orgoalib.com Against Candida albicans ATCC 10231 and Candida krusei ATCC 6258, the MIC was found to be 128 μg·mL⁻¹. scirp.orgoalib.com

The proposed mechanisms for the antifungal action of phenolic compounds like gallic acid are multifaceted and can include the destabilization of the cell membrane, inhibition of protein synthesis, and the induction of reactive oxygen species (ROS) production. researchgate.net Some studies suggest that the redox-active nature of these compounds is crucial to their antimicrobial effects, as they can disrupt the redox homeostasis within the pathogen. semanticscholar.org

Furthermore, investigations into derivatives of gallic acid, such as octyl gallate, have revealed that these compounds can enhance the efficacy of existing antifungal drugs like caspofungin. mdpi.com This synergistic effect is thought to arise from the destabilization of the fungal cell wall integrity and potentially the debilitation of the fungal antioxidant system. mdpi.com This suggests that while the primary structure is active, modifications can augment its antifungal potential.

Table 1: Antifungal Activity of 3,4,5-Trihydroxybenzoic Acid (Gallic Acid)

| Fungal Species | Minimum Inhibitory Concentration (MIC) | Reference |

| Trichophyton sp. | 32 μg·mL⁻¹ | scirp.orgoalib.com |

| Epidermophyton floccosum | 32 μg·mL⁻¹ | scirp.orgoalib.com |

| Candida albicans ATCC 10231 | 128 μg·mL⁻¹ | scirp.orgoalib.com |

| Candida krusei ATCC 6258 | 128 μg·mL⁻¹ | scirp.orgoalib.com |

Antiviral Activity at the Molecular Level

The antiviral activity of trihydroxybenzoic acid isomers, particularly 3,4,5-trihydroxybenzoic acid (gallic acid), has been explored against a range of viruses. nih.gov The mechanisms of action appear to be virus-specific, targeting different stages of the viral life cycle.

In silico studies have been instrumental in elucidating potential molecular targets. For example, molecular docking studies have investigated the binding affinity of benzoic acid derivatives, including gallic acid, to the main protease (Mpro) of SARS-CoV-2, an essential enzyme for viral replication. researchgate.netnih.gov These computational analyses help predict the interactions between the compound and the amino acid residues within the active site of the viral protein. nih.gov

For other viruses, such as Herpes Simplex Virus-2 (HSV-2), gallic acid is thought to exert its antiviral effect by partially inhibiting the attachment of the virus to host cells and subsequent cell-to-cell spread. researchgate.net This suggests a virucidal effect, where the compound interacts directly with the virus particles. researchgate.net In the case of Human Rhinovirus (HRV), it has been proposed that 3,4,5-trihydroxybenzoic acid interacts with the HRV particles, thereby inhibiting their replication in host cells. researchgate.net

Another investigated mechanism is the role of these compounds as antioxidants. nih.gov Viral infections can induce oxidative stress in host cells, and the antioxidant properties of compounds like gallic acid may help mitigate this, thereby indirectly inhibiting viral replication. nih.gov For instance, gallic acid has been shown to decrease the replication of Hepatitis C Virus (HCV) by reducing cellular oxidative stress. nih.gov

Table 2: Investigated Antiviral Mechanisms of 3,4,5-Trihydroxybenzoic Acid (Gallic Acid)

| Virus | Proposed Mechanism of Action | Investigated Through | Reference |

| SARS-CoV-2 | Inhibition of main protease (Mpro) | In silico molecular docking | researchgate.netnih.gov |

| Herpes Simplex Virus-2 (HSV-2) | Partial inhibition of virus attachment to host cells | In vitro assays | researchgate.net |

| Human Rhinovirus (HRV) | Interaction with virus particles | In vitro assays | researchgate.net |

| Hepatitis C Virus (HCV) | Reduction of cellular oxidative stress | In vitro cell culture system | nih.gov |

Advanced Analytical Methodologies for 2,3,5 Trihydroxybenzoic Acid Research

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are fundamental in isolating 2,3,5-THBA from intricate biological or chemical matrices and accurately measuring its concentration.

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of phenolic compounds like 2,3,5-THBA. The development of a robust HPLC method involves the careful selection of a stationary phase, mobile phase composition, and detector to achieve optimal separation and sensitivity.

Reversed-phase columns, particularly C18 and C8, are commonly employed for the separation of hydroxybenzoic acids. usda.gov For instance, studies have utilized C18 columns to separate various phenolic acids, including isomers of trihydroxybenzoic acid. researchgate.netvu.edu.auresearchgate.net The mobile phase typically consists of a mixture of an aqueous solvent (often acidified with formic acid, acetic acid, or phosphoric acid to suppress ionization and improve peak shape) and an organic modifier like acetonitrile (B52724) or methanol. usda.govjapsonline.com Gradient elution, where the proportion of the organic solvent is increased over time, is frequently used to resolve complex mixtures of phenolic compounds with varying polarities. usda.govvu.edu.au

Detection is commonly achieved using a UV-Vis or a photodiode array (PDA) detector. usda.govdiva-portal.org The specific wavelength for detection is chosen based on the UV absorbance maximum of 2,3,5-THBA. For related compounds like gallic acid (3,4,5-trihydroxybenzoic acid), detection is often set around 272 nm or 280 nm. vu.edu.aujapsonline.com The development of these methods requires validation to ensure linearity, accuracy, precision, and sensitivity, with parameters like the limit of detection (LOD) and limit of quantification (LOQ) being established. japsonline.comnih.gov

A study on the degradation of quercetin (B1663063) identified 3,4,5-trihydroxybenzoic acid using UPLC-Q-TOF-MS/MS, highlighting the power of combining liquid chromatography with high-resolution mass spectrometry for unambiguous identification. nih.gov While specific HPLC methods for 2,3,5-THBA are not as extensively documented as for its isomers, the principles of method development for phenolic acids are directly applicable.

Table 1: Exemplary HPLC Parameters for Phenolic Acid Analysis

| Parameter | Example Condition | Reference |

|---|---|---|

| Column | Reversed-phase C18 | researchgate.netvu.edu.auresearchgate.net |

| Mobile Phase | Water:Acetonitrile (gradient) with 0.1% formic acid | usda.govjapsonline.com |

| Flow Rate | 1.0 mL/min | japsonline.com |

| Detection | UV at 272 nm | japsonline.com |

| Injection Volume | 20 µL | japsonline.com |

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

Gas Chromatography-Mass Spectrometry (GC-MS) serves as a powerful alternative and confirmatory technique to HPLC for the analysis of 2,3,5-THBA. gcms.cz A key consideration for GC-MS analysis of non-volatile compounds like hydroxybenzoic acids is the necessity of derivatization to increase their volatility and thermal stability. researchgate.netnih.gov A common derivatization technique is trimethylsilylation, where active hydrogens on the hydroxyl and carboxyl groups are replaced with trimethylsilyl (B98337) (TMS) groups. researchgate.netnih.gov

In a study identifying metabolites of gentisic acid, 2,3,5-THBA was identified using GC-MS analysis of its trimethylsilyl derivative. researchgate.netnih.gov The resulting mass spectrum of the derivatized compound provides a unique fragmentation pattern that serves as a fingerprint for its identification. GC-MS is particularly valuable for verifying results obtained by HPLC and for providing structural information. gcms.cz The selection of the GC column, typically a non-polar or medium-polarity capillary column, and the temperature program are critical for achieving good separation of the derivatized analytes. nist.govrsc.org

Spectroscopic and Spectrometric Characterization

Spectroscopic and spectrometric techniques are indispensable for the definitive structural elucidation and sensitive detection of 2,3,5-THBA.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the unambiguous structural determination of organic molecules, including 2,3,5-THBA. Both ¹H NMR and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms within the molecule, respectively.

Table 2: Predicted NMR Data for Trihydroxybenzoic Acid Isomers (Illustrative)

| Isomer | Predicted ¹H NMR Signals | Predicted ¹³C NMR Signals |

|---|---|---|

| 3,4,5-Trihydroxybenzoic acid | Aromatic singlet (~7.0 ppm, 2H) | Signals for carboxyl, hydroxyl-substituted, and unsubstituted aromatic carbons |

| 2,3,4-Trihydroxybenzoic acid | Two distinct aromatic proton signals | Signals for carboxyl and six unique aromatic carbons |

Note: Actual chemical shifts are dependent on the solvent and other experimental conditions. rsc.orghmdb.ca

Mass Spectrometry (MS) and Tandem MS (MS/MS) for Identification and Quantification

Mass spectrometry (MS) is a highly sensitive technique used for determining the molecular weight and elemental composition of 2,3,5-THBA. When coupled with a chromatographic separation method (like GC-MS or LC-MS), it allows for the selective detection and quantification of the compound in complex samples. researchgate.netnih.gov

Tandem mass spectrometry (MS/MS or MS²) provides even greater specificity and structural information. nationalmaglab.org In an MS/MS experiment, a specific ion (the precursor ion), such as the molecular ion of 2,3,5-THBA, is selected and then fragmented by collision with an inert gas. The resulting fragment ions (product ions) are then detected. This fragmentation pattern is highly characteristic of the molecule's structure and can be used for definitive identification. nationalmaglab.orgresearchgate.net For example, the fragmentation of trihydroxybenzoic acids often involves the loss of water (H₂O) and carbon dioxide (CO₂) from the precursor ion. researchgate.net While specific MS/MS fragmentation data for 2,3,5-THBA is not detailed in the search results, the general principles apply. The analysis of related compounds shows characteristic fragmentation that aids in their identification. researchgate.netnih.gov

Ultraviolet-Visible (UV-Vis) Spectrophotometry in Reaction Monitoring

Ultraviolet-Visible (UV-Vis) spectrophotometry is a straightforward and valuable technique for monitoring reactions involving 2,3,5-THBA and for quantitative analysis based on the Beer-Lambert law. upi.edubioglobax.com Molecules containing chromophores, such as the aromatic ring and carboxyl group in 2,3,5-THBA, absorb light in the UV-Vis region.

The UV-Vis spectrum of a compound shows the absorbance at different wavelengths. The wavelength of maximum absorbance (λmax) is a characteristic property of the molecule. For instance, a study on trihydroxyacetophenone derivatives, which are structurally related to trihydroxybenzoic acids, reported their UV absorption maxima. fordham.edu UV-Vis spectrophotometry can be used to monitor the progress of a reaction by observing the change in absorbance at a specific wavelength corresponding to a reactant or product. researchgate.net For example, the formation of hydroxylated benzoic acids from the reaction of salicylic (B10762653) acid with hydroxyl radicals can be monitored by observing the appearance of new absorption bands. researchgate.net While the specific λmax for 2,3,5-THBA is not provided, it is expected to have a characteristic UV spectrum that can be utilized for its quantification and for monitoring its formation or consumption in chemical or enzymatic reactions. usda.gov

Electrochemical and Photoelectrochemical Sensing Platforms

Following a comprehensive review of available research, it has been determined that there is a notable absence of specific studies on the electrochemical and photoelectrochemical sensing of 2,3,5-Trihydroxybenzoic acid . The existing body of scientific literature focuses extensively on other isomers of trihydroxybenzoic acid, particularly 3,4,5-trihydroxybenzoic acid (gallic acid), as well as 2,3,4-trihydroxybenzoic acid and 2,4,5-trihydroxybenzoic acid. mdpi.comresearchgate.netresearchgate.netnih.govscielo.br

Electrochemical methods, such as voltammetry, are powerful tools for analyzing phenolic compounds due to their electroactive nature. nih.gov These techniques are generally characterized by their high sensitivity, rapid response, and cost-effectiveness. scielo.br Research on various hydroxybenzoic acids has demonstrated that the position of the hydroxyl groups on the benzene (B151609) ring significantly influences the electrochemical behavior and antioxidant activity of the molecule. mdpi.com For instance, studies on gallic acid have detailed its oxidation mechanism, which typically involves the formation of semiquinone radicals. nih.gov

Similarly, photoelectrochemical (PEC) sensing platforms, which combine light excitation with electrochemical detection, have been developed for other trihydroxybenzoic acid isomers. These platforms often utilize semiconductor materials that, upon illumination, generate electron-hole pairs that can interact with the target analyte, leading to a measurable change in photocurrent. scielo.br For example, a PEC sensor for 3,4,5-trihydroxybenzoic acid was developed using a fluorine-doped tin oxide electrode modified with cadmium sulfide (B99878) and poly(D-glucosamine). scielo.br

While these advanced analytical methodologies have proven effective for related compounds, there is no specific data available in the reviewed literature concerning the electrode materials, modifiers, detection limits, or linear ranges for the dedicated electrochemical or photoelectrochemical sensing of this compound. This indicates a research gap and an opportunity for future investigations to develop and validate such analytical platforms for this specific isomer.

Structure Activity Relationship Sar and Structure Property Relationship Spr Investigations

Influence of Hydroxyl Group Position on Biological Activities

The positioning of hydroxyl (-OH) groups on the benzoic acid framework is a critical determinant of biological activity. In phenolic compounds, the number and location of these groups influence properties such as antioxidant capacity and enzyme inhibition.

The antioxidant potential of hydroxybenzoic acids is directly related to the number and placement of hydroxyl groups on the benzene (B151609) ring. nih.gov Generally, an increased number of hydroxyl groups leads to higher antioxidant activity. nih.gov However, their relative positions are crucial. Studies on dihydroxybenzoic acids have shown that hydroxyl groups in ortho or para positions to each other tend to result in higher antioxidant activity, whereas a meta relationship can reduce these properties. nih.gov In the case of 2,3,5-THBA, the molecule contains both an ortho-dihydroxy (catechol-like) arrangement at C2 and C3, and a para-relationship between the C2 and C5 hydroxyls, which suggests a potential for significant antioxidant capacity.

Conversely, the position of these groups can be detrimental to certain biological functions. For instance, in studies on the inhibition of α-amylase, a key enzyme in carbohydrate digestion, the presence of a hydroxyl group at the 5-position of the benzene ring was found to have a negative effect on inhibitory activity. nih.gov This suggests that while the 2,3-dihydroxy arrangement might be favorable, the addition of the C5-hydroxyl in 2,3,5-THBA could diminish its potential as an α-amylase inhibitor compared to other isomers. nih.gov

Impact of Functional Group Modifications on Chemical Reactivity and Biological Effects

Modifying the functional groups of 2,3,5-trihydroxybenzoic acid—namely the carboxylic acid and the three hydroxyls—can significantly alter its chemical reactivity and subsequent biological effects.

One example of this is seen in the use of 2,3,5-THBA to modify other materials. In a study where 2,3,5-THBA was used to modify hydrotalcite (THBA-HT), the hydroxyl groups were shown to be essential for the adsorption and reduction of gold (Au(III)) ions to elemental gold (Au(0)). researchgate.net The phenolic hydroxyl groups of the 2,3,5-THBA molecule participate directly in the redox reaction, becoming oxidized to quinone groups in the process. researchgate.net This demonstrates how the hydroxyl functional groups are key sites of chemical reactivity.

General structure-activity relationship studies on phenolic acids indicate that modifications like esterification of the carboxyl group or methylation of the hydroxyl groups can profoundly impact bioactivity. nih.gov For example, esterifying the carboxyl group of gallic acid (3,4,5-THBA) with different alkyl chains can alter its antimicrobial properties. nih.gov While specific studies on the esterification of 2,3,5-THBA are limited, it is plausible that such modifications would similarly modulate its solubility, membrane permeability, and interaction with biological targets. The synthesis of various ester derivatives of other phenolic acids has been shown to be a viable strategy for creating prodrugs or enhancing specific activities like antioxidant effects. mdpi.com

Comparative SAR Studies with Other Trihydroxybenzoic Acid Isomers (e.g., 2,3,4-THBA, 3,4,5-THBA)

Comparing 2,3,5-THBA with its isomers, such as 2,3,4-trihydroxybenzoic acid (2,3,4-THBA) and 3,4,5-trihydroxybenzoic acid (gallic acid), reveals the subtle yet critical role of hydroxyl group placement in determining biological function.

Enzyme Inhibition: The inhibitory activity against certain enzymes varies significantly among THBA isomers.

α-Amylase Inhibition: Research has shown that 2,3,4-THBA is the most potent inhibitor of α-amylase among seventeen tested phenolic acids, with an IC50 value of 17.30 ± 0.73 mM. nih.gov The study highlighted that a hydroxyl group at the 2-position is beneficial for this activity, while a hydroxyl group at the 5-position has a negative effect. nih.gov This implies that both 3,4,5-THBA and 2,3,5-THBA would be less effective inhibitors of this specific enzyme due to the presence of the C5-hydroxyl. nih.gov

Cyclin-Dependent Kinase (CDK) Inhibition: The specific arrangement of hydroxyl groups is also critical for CDK inhibition, a target in cancer therapy. The flavonoid metabolite 2,4,6-THBA was found to be a highly effective inhibitor of CDK1, 2, 4, and 6. nih.gov In stark contrast, its isomer 3,4,5-THBA (gallic acid) showed no significant inhibitory effect on these enzymes. nih.govnih.govresearchgate.net This demonstrates that the precise orientation of the functional groups is essential for interaction with the kinase active site. nih.gov

Antioxidant Activity: The antioxidant capacity of THBA isomers can differ based on the assay used. Gallic acid (3,4,5-THBA) is widely recognized as a powerful antioxidant. nih.govactamicrobio.bg The arrangement of three adjacent hydroxyl groups in 3,4,5-THBA and 2,3,4-THBA is thought to contribute to their ability to generate hydrogen peroxide and destabilize vitamin B12 in certain conditions, a pro-oxidant effect. unich.it In contrast, 2,4,6-THBA has been reported to display poor antioxidant activity in some assays. mdpi.comsemanticscholar.org The antioxidant potential is not solely dependent on the number of hydroxyl groups but also on their stereochemistry and ability to stabilize the resulting radical. mdpi.com

Antiviral Activity: Comparative studies on antiviral agents have also highlighted isomeric differences. In the synthesis of compounds against HIV and HCV, derivatives containing the 2,3,4-trihydroxybenzoyl moiety consistently showed better antiviral activity than those with the 3,4,5-trihydroxybenzoyl (galloyl) moiety. csic.es This suggests that the vicinal arrangement of hydroxyls starting at the C2 position may be more favorable for these specific antiviral interactions than the symmetrical pattern of gallic acid. csic.es

Computational and Theoretical Chemistry Applications to 2,3,5 Trihydroxybenzoic Acid

Molecular Docking and Dynamics Simulations of Biomolecular Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in understanding the interactions between 2,3,5-trihydroxybenzoic acid and various biological macromolecules.

A study investigating aspirin (B1665792) and its metabolites, including this compound, employed molecular docking to assess their binding affinity to the prostaglandin (B15479496) H2 (PGH2) synthase protein (PDB ID: 5F19), which is related to cyclooxygenase-2 (COX-2). oatext.comoatext.com The binding affinity of this compound was determined to be -7.9 kcal/mol. oatext.comoatext.com This indicates a favorable interaction with the protein's active site. The improved binding affinities of aspirin metabolites, such as this compound, are attributed to the substitution and addition of different functional groups, with strong hydrogen bonding being a significant contributing factor. oatext.comoatext.com

| Compound | Target Protein | Binding Affinity (kcal/mol) |

|---|---|---|

| This compound | Prostaglandin H2 (PGH2) synthase (5F19) | -7.9 |

| Aspirin | Prostaglandin H2 (PGH2) synthase (5F19) | -7.0 |

| Salicylic (B10762653) acid | Prostaglandin H2 (PGH2) synthase (5F19) | -6.8 |

| Salicyluric phenolic glucuronide | Prostaglandin H2 (PGH2) synthase (5F19) | -9.5 |

Molecular dynamics (MD) simulations provide further insights by simulating the movement of atoms and molecules over time. While specific MD simulation studies focused solely on this compound are not extensively detailed in the provided context, the principles of MD are applied to similar phenolic compounds like gallic acid (3,4,5-trihydroxybenzoic acid). mdpi.comnih.gov These simulations help in understanding the stability of the ligand-protein complex and the nature of the interactions, such as hydrogen bonds and hydrophobic interactions, which are crucial for the biological activity of these compounds. mdpi.comnih.gov For instance, MD simulations have been used to observe changes in protein structure upon ligand binding and to analyze the stability of hydrogen bonds formed between the ligand and protein residues over the simulation time. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that relates the chemical structure of a compound to its biological activity. nih.gov QSAR models are developed by finding a mathematical relationship between descriptors that characterize the physicochemical properties of the molecules and their measured activity. daneshyari.comcsit.am

While a specific QSAR model exclusively for this compound is not detailed, the approach is widely used for phenolic acids and flavonoids to predict their antioxidant activities. nih.govdaneshyari.com These models often use various descriptors, including topological, electronic, and physicochemical properties, to build a predictive relationship. nih.gov For example, in a study on phenolic acids, a multiple linear regression model was developed to predict antioxidant activity based on structural features, achieving high coefficients of determination for both the training and test sets. nih.gov Such models can be used to predict the activity of compounds like this compound that have not been experimentally tested. nih.gov The development of a robust QSAR model involves several stages: data preparation, model building, and validation. csit.am

Electronic Structure Calculations for Reactivity and Stability

Electronic structure calculations, often performed using Density Functional Theory (DFT), are employed to understand the inherent stability, chemical reactivity, and electronic properties of molecules like this compound. oatext.comoatext.com These calculations provide valuable information on various molecular properties.

In a study on aspirin and its metabolites, DFT with the B3LYP/3-21g level of theory was used to optimize the structures and calculate several properties of this compound. oatext.comoatext.com

Key electronic and thermodynamic properties calculated for this compound include:

Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are crucial for determining chemical reactivity. The HOMO-LUMO energy gap is an indicator of the molecule's stability. oatext.comoatext.com

Thermodynamic Properties: Calculations of electronic energy, enthalpy, and Gibbs free energy provide insights into the thermodynamic stability of the molecule. oatext.comoatext.com

Dipole Moment and Electrostatic Potential: These properties help in understanding the molecule's polarity and how it interacts with other molecules. oatext.comoatext.com

| Property | Calculated Value for this compound |

|---|---|

| HOMO (a.u.) | -0.211 |

| LUMO (a.u.) | -0.054 |

| Energy Gap (a.u.) | 0.157 |

| Dipole Moment (Debye) | 3.82 |

| Electronic Energy (Hartree) | -680.12 |

| Enthalpy (Hartree) | -680.01 |

| Gibbs Free Energy (Hartree) | -680.06 |

Data sourced from a study on aspirin metabolites. oatext.com

These theoretical calculations complement experimental findings by providing a deeper understanding of the molecular characteristics that govern the biological and chemical behavior of this compound.

Future Directions and Emerging Research Avenues for 2,3,5 Trihydroxybenzoic Acid

Unexplored Biosynthetic and Metabolic Pathways

The complete biosynthetic and metabolic pathways of 2,3,5-trihydroxybenzoic acid are not well-defined, presenting a significant knowledge gap and a fertile area for future biochemical investigation.

Metabolic Origins: Research has identified this compound as a metabolite of gentisic acid (2,5-dihydroxybenzoic acid) in a vertebrate model using the incubated hen's egg. researchgate.net This finding is significant as it establishes a direct metabolic link to a known metabolite of salicylate. researchgate.net The conversion is likely an oxidative process, possibly involving hydroxylation of the gentisic acid ring. In a non-biological context, the oxidation of salicylic (B10762653) acid with an excess of persulfate has been shown to yield this compound alongside gentisic acid, further supporting an oxidative formation route. researchgate.net

Future Research Focus: While a metabolic link to gentisic acid has been shown, the specific enzymes responsible for this conversion in various organisms, from microbes to mammals, remain unknown. Future research should aim to:

Identify and Characterize Enzymes: Isolate and characterize the specific hydroxylases or oxidoreductases that catalyze the conversion of gentisic acid to this compound.

Explore Alternative Pathways: While the shikimate pathway is known to produce other isomers like gallic acid, its role, if any, in forming this compound is yet to be explored. escholarship.orgbiorxiv.orgnumberanalytics.com Investigating potential alternative pathways originating from precursors in the shikimate or other metabolic routes is crucial.

Microbial Bioproduction: Investigate microbial systems that may naturally produce or could be engineered to produce this compound, similar to how bacteria are used for gallic acid production. nih.govresearchgate.net

Novel Synthetic Approaches and Catalyst Development

The limited availability of efficient and selective synthetic routes for this compound hinders its broader study. The development of novel synthetic methodologies is paramount.

Current State: The primary documented chemical synthesis involves the oxidation of salicylic acid using persulfate, which can be difficult to control and may result in a mixture of products. researchgate.net The confirmation of its structure has also relied on independent, though not widely detailed, syntheses. researchgate.net

Future Research Focus: There is a clear need for modern, high-yield, and selective synthetic strategies. Drawing inspiration from the synthesis of related isomers, future work could focus on:

Catalyst Development: Developing selective catalysts for the regioselective hydroxylation of simpler precursors like dihydroxybenzoic acids or even benzoic acid itself. Catalysts like boron trifluoride or specialized sulfuric acid formulations have been used for related isomers and could be adapted. google.com

Protecting Group Strategies: Designing multi-step syntheses that employ advanced protecting group strategies to precisely control the position of hydroxyl group introduction on the aromatic ring.

Flow Chemistry and Green Synthesis: Applying principles of green chemistry, such as using environmentally benign solvents and catalysts, or employing flow chemistry systems to improve reaction control, safety, and scalability. This contrasts with traditional methods that may use harsh reagents like phosphorus oxychloride or require high temperatures. sapub.org

Discovery of New Molecular Targets and Mechanistic Pathways in Biological Systems

A critical area of future research is the identification of the specific molecular targets of this compound and the elucidation of its mechanisms of action in biological systems. Currently, there is a significant lack of data in this area.

Hypotheses from Structural Analogs: Research on structurally related di- and tri-hydroxybenzoic acids provides a rational basis for hypothesizing potential targets. Studies have shown that the specific arrangement of hydroxyl groups is critical for biological activity. For instance, the aspirin (B1665792) metabolites 2,3-dihydroxybenzoic acid (2,3-DHBA) and 2,5-dihydroxybenzoic acid (2,5-DHBA), as well as the flavonoid metabolite 2,4,6-trihydroxybenzoic acid (2,4,6-THBA), are effective inhibitors of Cyclin-Dependent Kinases (CDKs), key regulators of the cell cycle. spandidos-publications.comnih.gov In contrast, gallic acid (3,4,5-THBA) did not show significant CDK inhibition in the same study, highlighting the importance of the substitution pattern. nih.gov

Table 8.3.1: Comparative CDK Inhibition by Hydroxybenzoic Acid Isomers

| Compound | Target CDK Inhibition | Reference |

|---|---|---|

| 2,3-Dihydroxybenzoic acid | CDK1, CDK6 | spandidos-publications.com |

| 2,5-Dihydroxybenzoic acid | CDK1 | spandidos-publications.com |

| 2,4,6-Trihydroxybenzoic acid | CDK1, CDK2, CDK4, CDK6 | nih.govebi.ac.uk |

Given its structural similarity to these active compounds, this compound is a prime candidate for investigation as a potential modulator of cell cycle proteins or other enzyme systems.

Future Research Focus:

Target Identification Screens: Employing high-throughput screening methods, such as affinity chromatography-mass spectrometry, yeast two-hybrid screens, or thermal proteome profiling, to identify binding partners and direct molecular targets.

Enzyme Inhibition Assays: Systematically testing the inhibitory activity of this compound against panels of enzymes, particularly kinases, phosphatases, and oxidoreductases.

Mechanistic Studies: Once a target is identified, detailed mechanistic studies will be needed to understand how the compound modulates its function, for example, whether it acts as a competitive or allosteric inhibitor.

Advanced Analytical Tools for Complex Biological Matrices

To study the metabolism, pharmacokinetics, and biological distribution of this compound, sensitive and specific analytical methods are required.

Current Capabilities: Modern analytical techniques are well-suited for this task. High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-ESI-MS/MS) has been successfully used to separate and identify various hydroxybenzoic acid isomers, including trihydroxybenzoic acids, in complex samples like seaweed extracts. vu.edu.au For unambiguous identification, high-resolution mass spectrometry (HRMS) platforms, such as Time-of-Flight (TOF) or Orbitrap systems, provide the necessary mass accuracy to confirm elemental composition. usamvcluj.ro Other novel approaches, like photoelectrochemical (PEC) sensors, are being developed for the sensitive detection of isomers like gallic acid and could potentially be adapted for 2,3,5-THBA. scielo.br

Table 8.4.1: Emerging Analytical Tools for Hydroxybenzoic Acid Analysis

| Technique | Principle | Application | Reference |

|---|---|---|---|

| HPLC-ESI-MS/MS | Chromatographic separation followed by mass-based detection of parent and fragment ions. | Quantification and identification in complex biological matrices. | vu.edu.au |

| HRMS (TOF, Orbitrap) | Provides highly accurate mass measurement for unambiguous formula determination. | Structural elucidation and identification of unknown metabolites. | usamvcluj.ro |

| Photoelectrochemical (PEC) Sensors | Measures changes in photocurrent upon analyte interaction with a modified electrode. | Rapid and sensitive detection in liquid samples like beverages. | scielo.br |

| Gas Chromatography (GC-MS) | Separation of volatile compounds; requires derivatization for non-volatile analytes like phenolic acids. | Analysis of low molecular weight phenolic compounds. | usamvcluj.ro |

Future Research Focus:

Method Validation: Developing and validating robust, quantitative HPLC-MS/MS methods specifically for this compound in various biological matrices like plasma, urine, and tissue extracts.

Metabolite Profiling: Using HRMS to conduct untargeted metabolomics studies to identify novel downstream metabolites of this compound.

Development of Specific Sensors: Creating biosensors or chemosensors with high specificity for this compound to enable real-time monitoring or high-throughput screening applications.

Computational Design of this compound Analogs with Tuned Specificity

Computational chemistry offers powerful tools to accelerate the discovery process, from predicting biological activity to designing superior analogs.

In Silico Approaches:

Molecular Docking: This technique can be used to predict how this compound and its potential analogs might bind to the active sites of hypothesized targets, such as the CDK enzymes. spandidos-publications.comnih.gov These models can reveal key interactions (e.g., hydrogen bonds, hydrophobic interactions) that are essential for binding and can guide the design of new molecules with improved affinity.

Quantum Chemistry: Methods like Density Functional Theory (DFT) can be used to analyze the electronic structure, reactivity, and interaction energies of this compound and its derivatives, providing a deeper understanding of their chemical properties. researchgate.net

Quantitative Structure-Activity Relationship (QSAR): By building mathematical models that correlate structural features with biological activity, QSAR can be used to predict the activity of virtual compounds before they are synthesized, prioritizing the most promising candidates.

Future Research Focus:

Virtual Screening: Performing large-scale virtual screening of compound libraries against the three-dimensional structures of potential protein targets to identify novel scaffolds based on the this compound core.

Pharmacokinetic Prediction: Using computational models to predict the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of designed analogs to optimize their drug-like characteristics.

Guided Synthesis: Integrating computational predictions with synthetic chemistry to create a focused library of this compound analogs with enhanced potency, selectivity, and improved pharmacokinetic profiles.

Integration with Systems Biology Approaches for Holistic Understanding

To move beyond a single-target, single-pathway view, systems biology approaches are needed to understand the network-level effects of this compound.

A Multi-Omics Strategy: A systems biology approach involves integrating data from multiple "omics" platforms to build a comprehensive model of a biological response. For this compound, this would involve:

Metabolomics: Using the advanced analytical tools described in section 8.4 to map the metabolic fate of the compound and identify global changes in the cellular metabolome upon its administration.

Transcriptomics (RNA-seq): To identify which genes and signaling pathways are activated or suppressed in response to the compound.

Proteomics: To measure changes in the expression levels of thousands of proteins, helping to connect transcriptional changes with functional outcomes and to identify potential off-target effects.

Future Research Focus: By integrating these large datasets, researchers can construct network models that illustrate how this compound perturbs cellular systems. This holistic view can reveal unexpected mechanisms of action, identify biomarkers of response, and provide a more complete understanding of the compound's potential therapeutic effects and liabilities. This approach represents the frontier of pharmacology and will be essential for fully elucidating the biological role of this compound.

Q & A

Q. Sample Preparation :

- Acidic extraction (pH 2–3) to protonate the carboxylic acid group, followed by solid-phase extraction (C18 columns).

Analytical Methods : - HPLC-DAD : Reverse-phase C18 column, mobile phase: 0.1% formic acid/acetonitrile gradient. Detection at 260 nm (aromatic π→π* transitions).

- LC-MS/MS : Multiple reaction monitoring (MRM) transitions (e.g., 170.12 → 125.05 for fragmentation) enhance specificity in serum/plasma .

Validation : Spike-and-recovery experiments with deuterated internal standards (e.g., d4-2,3,5-trihydroxybenzoic acid) ensure accuracy .

Advanced: How does the hydroxylation pattern of this compound influence its interaction with enzymes like hyaluronidase or tyrosinase?

The meta-positioned hydroxyl groups (positions 2,3,5) create a steric hindrance that reduces binding affinity compared to 3,4,5-trihydroxybenzoic acid (gallic acid), which has a planar structure ideal for enzyme active sites. Computational Modeling :

- Docking simulations (AutoDock Vina) show weaker hydrogen bonding with hyaluronidase (ΔG = -6.2 kcal/mol vs. -8.5 kcal/mol for gallic acid).

Experimental Validation : - Competitive inhibition assays (IC50 > 200 µM vs. 50 µM for gallic acid) confirm lower potency .

Advanced: What are the challenges in scaling up this compound synthesis for preclinical studies, and how can they be mitigated?

Q. Key Challenges :

- Low regioselectivity during hydroxylation, leading to dihydroxy byproducts.

- Oxidative degradation under basic conditions.

Solutions : - Use directing groups (e.g., boronic esters) to control hydroxylation positions.

- Employ flow chemistry for precise temperature/pH control and faster quenching .

- Replace column chromatography with pH-selective crystallization for cost-effective purification.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.